Cas no 134-49-6 (Morpholine,3-methyl-2-phenyl-)

Morpholine,3-methyl-2-phenyl- structure
Nome del prodotto:Morpholine,3-methyl-2-phenyl-
Morpholine,3-methyl-2-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- ***
- 3-METHYL-2-PHENYLMORPHOLINE
- Morpholine,3-methyl-2-phenyl-
- 2-methyl-3-phenylmorpholine
- 2-phenyl-3-methyl-morpholine
- 3-Methyl-2-phenyl-morpholin
- 3-methyl-2-phenyl-morpholine
- Defenmetrazin
- Fenmetrazin
- Fenmetrazina
- Oxazimedrine
- Phenmetrazin
- Phenmetrazine
- Probese-P
- Psychamine A 66
- A-66
- C07432
- 2-Phenyl-3-methylmorpholine
- AC-16023
- DTXSID5023455
- W-205439
- OOBHFESNSZDWIU-UHFFFAOYSA-N
- Fenmetrazina [INN-Spanish]
- DEA No. 1631
- 3-Methyl-2-phenyltetrahydro-2H-1,4-oxazine
- Phenmetrazine [INN:BAN]
- 134-49-6 (free)
- AB07481
- EINECS 205-143-4
- 134-49-6
- 2-Fenyl-3-methylmorfolin [Czech]
- Dexphenmetrazine
- NCGC00164535-02
- NS00002554
- AKOS003662804
- CHEMBL1201208
- HSDB 3156
- Preludin
- Morpholine, 3-methyl-2-phenyl-
- Phenmetrazinum [INN-Latin]
- CHEBI:8067
- dl-2-Phenyl-3-methyltetrahydro-1,4-oxazine
- Phenmetrazinum
- NCGC00164535-01
- BRN 0140490
- 2-Fenyl-3-methylmorfolin
- Q3329406
- FT-0699580
- DB00830
- SCHEMBL33984
-
- MDL: MFCD00864487
- Inchi: InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
- Chiave InChI: OOBHFESNSZDWIU-UHFFFAOYSA-N
- Sorrisi: CC1C(C2=CC=CC=C2)OCCN1
Proprietà calcolate
- Massa esatta: 177.11500
- Massa monoisotopica: 177.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 154
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 21.3Ų
- Conta Tautomer: niente
- XLogP3: 1.4
- Carica superficiale: 0
Proprietà sperimentali
- Densità: 1.0290 (rough estimate)
- Punto di ebollizione: bp12 138-140°; bp1 104°
- Indice di rifrazione: 1.5302 (estimate)
- PSA: 21.26000
- LogP: 2.06480
Morpholine,3-methyl-2-phenyl- Letteratura correlata
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
4. Book reviews
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
134-49-6 (Morpholine,3-methyl-2-phenyl-) Prodotti correlati
- 634-03-7(Morpholine,3,4-dimethyl-2-phenyl-, (2S,3S)-)
- 2227774-61-8((2S)-2-(2,3,4-trimethoxyphenyl)oxirane)
- 2580226-69-1(5-{(benzyloxy)carbonylamino}-6-bromopyridine-3-carboxylic acid)
- 1804896-97-6(2,5-Dichloro-3-methylthiophenol)
- 908259-69-8(Butanamide, 2-amino-N-cyclopentyl-3,3-dimethyl-, (2S)-)
- 2171153-96-9(4-chloro-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)
- 2172473-34-4(2-1-(3-methoxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine)
- 1807147-36-9(Ethyl 3-cyano-5-difluoromethyl-4-iodobenzoate)
- 2548983-11-3(N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine)
- 2227828-25-1((2R)-1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propan-2-amine)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
